3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry and organic synthesis. The compound features a benzofuran moiety, a dimethylamino group, and a spiro[indole-pyrrole] system, which contribute to its unique properties and functionalities.
This compound can be sourced from various chemical suppliers and is often used in research settings for its potential biological activities. It is categorized under specialized organic compounds with applications in drug discovery and development.
The compound falls under the category of spiro compounds, specifically those that incorporate indole and pyrrole structures. Its classification is significant due to the pharmacological properties associated with spiro[indole-pyrrole] derivatives, which have been linked to various biological activities.
The synthesis of 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione typically involves several multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the synthesized compound.
The molecular formula of 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione is C28H29N3O5. Its structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 4'-(1-benzofuran-2-carbonyl)-1'-[3-(dimethylamino)propyl]-4-hydroxy-1-propylspiro[indole-3,5'-pyrrole]-2,2'-dione |
| InChI | InChI=1S/C28H29N3O5/c1-4-14-30-20-12-7-6-11-19(20)28(27(30)35)23(25(33)26(34)31(28)16-9-15-29(2)3)24(32)22-17-18-10-5-8-13-21(18)36-22/h5-8,10-13,17,33H,4,9,14-16H2,1-3H3 |
| InChI Key | MNZOMOOHWZVLOP-UHFFFAOYSA-N |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties. Reaction conditions such as pH, temperature, and catalyst presence are crucial for successful transformations.
The mechanism of action for 3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione involves interactions with specific biological targets within cells. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Further studies are required to elucidate the precise mechanism and quantify its effects on biological systems.
The compound's physical properties include solubility in organic solvents and stability under various conditions. Its melting point and boiling point are crucial for determining handling and storage conditions.
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as hydroxyls and amines. These properties are essential for predicting behavior in chemical reactions.
3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione has potential applications in:
CAS No.: 285571-64-4
CAS No.: 14681-59-5
CAS No.: 113653-03-5
CAS No.: 155518-34-6
CAS No.: 2409072-20-2